molecular formula C9H7BrF2O B2630669 2-(4-Bromophenyl)-2-(difluoromethyl)oxirane CAS No. 2169454-64-0

2-(4-Bromophenyl)-2-(difluoromethyl)oxirane

Cat. No.: B2630669
CAS No.: 2169454-64-0
M. Wt: 249.055
InChI Key: JFJACFFVEKKZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-2-(difluoromethyl)oxirane is a halogenated epoxide characterized by a bromine-substituted phenyl ring and a difluoromethyl (-CF₂H) group attached to the oxirane (epoxide) ring.

Properties

IUPAC Name

2-(4-bromophenyl)-2-(difluoromethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O/c10-7-3-1-6(2-4-7)9(5-13-9)8(11)12/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJACFFVEKKZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(C2=CC=C(C=C2)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Bromophenyl)-2-(difluoromethyl)oxirane, also known by its CAS number 2169454-64-0, is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique oxirane (epoxide) structure, which is characterized by a three-membered cyclic ether. The presence of bromine and difluoromethyl groups significantly influences its chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC9H7BrF2O
Molecular Weight251.05 g/mol
CAS Number2169454-64-0
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxirane moiety can undergo nucleophilic attack, leading to the formation of reactive intermediates that may modify target proteins through covalent bonding.

Potential Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could influence receptor activity, potentially affecting signal transduction pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its mechanism likely involves the induction of apoptosis or cell cycle arrest.
  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : There is evidence supporting its role in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound induced apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Activity

In vitro tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential for development into a therapeutic agent for bacterial infections.

Research Findings

Recent literature highlights the ongoing exploration of oxirane derivatives in drug discovery:

  • A systematic review indicated that modifications to the oxirane structure can enhance biological activity and selectivity towards specific targets .
  • Structure-activity relationship (SAR) studies have been crucial in optimizing the efficacy of compounds similar to this compound .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Compounds containing difluoromethyl groups, such as 2-(4-Bromophenyl)-2-(difluoromethyl)oxirane, have been investigated for their antiviral properties. The introduction of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. For instance, difluorinated compounds have shown improved interactions with biological targets due to their unique electronic properties and steric effects .

Structure-Activity Relationship (SAR) Studies
SAR studies demonstrate that the incorporation of difluoromethyl groups can significantly alter the pharmacokinetic properties of pharmaceutical agents. In a study focusing on adenosine analogs, compounds with difluoromethyl substitutions exhibited enhanced selectivity and potency against specific enzymes involved in viral replication .

Synthesis and Chemical Reactions

Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including epoxidation reactions involving brominated phenyl derivatives. A notable method involves the selective bromination of precursor compounds followed by the introduction of difluoromethyl groups using reagents like difluoromethyl sulfone .

Synthetic Route Reagents Used Yield (%)
BrominationBromine, Aqueous Medium95%
DifluoromethylationDifluoromethyl Sulfone85%

Material Science

Polymer Chemistry
The oxirane structure allows for the incorporation of this compound into polymer matrices, potentially enhancing thermal stability and chemical resistance. Research indicates that polymers modified with this compound exhibit improved mechanical properties and solvent resistance, making them suitable for advanced applications in coatings and adhesives .

Case Studies

Case Study 1: Antiviral Drug Development
A recent investigation into a series of difluoro-substituted compounds revealed that those containing the oxirane moiety demonstrated significant antiviral activity against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains .

Case Study 2: Material Performance
In a comparative study on polymer blends, those incorporating this compound showed a marked improvement in thermal degradation temperatures compared to unmodified polymers. This property was attributed to the strong intermolecular interactions facilitated by the bromine and difluoromethyl groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

The table below compares 2-(4-bromophenyl)-2-(difluoromethyl)oxirane with key analogs, highlighting substituent effects:

Compound Name Substituents on Oxirane Molecular Formula Molecular Weight (g/mol) Key Evidence References
This compound -C₆H₄Br (para), -CF₂H C₉H₇BrF₂O ~261.06* Inferred from
2-(4-Bromophenyl)oxirane -C₆H₄Br (para) C₈H₇BrO 199.04
2-(4-Chlorophenyl)oxirane -C₆H₄Cl (para) C₈H₇ClO 154.60
2-(4-Fluorophenyl)oxirane -C₆H₄F (para) C₈H₇FO 138.14
2-(4-Bromophenyl)-2-(trifluoromethyl)oxirane -C₆H₄Br (para), -CF₃ C₉H₆BrF₃O 273.05
2-(4-Bromophenyl)-2-methyloxirane -C₆H₄Br (para), -CH₃ C₉H₉BrO 213.07

Notes:

  • Electronic Effects : The difluoromethyl group (-CF₂H) is less electron-withdrawing than trifluoromethyl (-CF₃) but more so than methyl (-CH₃) or halogens. This modulates the oxirane ring’s electrophilicity, influencing reactivity in ring-opening reactions (e.g., nucleophilic attack) .
  • Halogen Impact : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions compared to chlorine or fluorine, which may influence crystallization behavior or binding affinity in biological systems .
Ring-Opening Reactions

Epoxides are highly reactive due to ring strain. For example:

  • 2-(4-Bromophenyl)oxirane undergoes nucleophilic ring-opening with amines or thiols to generate β-substituted alcohols, serving as intermediates in drug synthesis (e.g., β-blockers) .
  • Fluorinated Analogs : The -CF₂H group in this compound may stabilize transition states in asymmetric catalysis, similar to trifluoromethyl analogs, which are used in enantioselective epoxide openings .

Physical Properties and Stability

  • Thermal Stability: Fluorinated epoxides (e.g., 2-(4-bromophenyl)-2-trifluoromethyloxirane) exhibit higher thermal stability than non-fluorinated analogs due to strong C-F bonds .
  • Solubility : Bromine’s hydrophobicity and fluorine’s polarity may balance solubility, making this compound suitable for both organic and aqueous-phase reactions .

Q & A

Q. What are the established synthetic routes for 2-(4-Bromophenyl)-2-(difluoromethyl)oxirane in laboratory settings?

The compound is synthesized via epoxidation of a difluoromethyl-substituted alkene precursor. A common method involves using m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent in dichloromethane at low temperatures (−20°C to 0°C) to maximize regioselectivity and minimize side reactions. The bromophenyl group is typically introduced through pre-functionalization of the aromatic ring prior to epoxidation .

Q. How is the stereochemical configuration of this compound confirmed?

Chiral chromatography (e.g., HPLC with chiral stationary phases) or X-ray crystallography are used to determine enantiomeric purity and absolute configuration. Asymmetric synthesis methods, such as enzymatic epoxidation using styrene monooxygenase cascades, can produce enantiomerically enriched products, which are validated via optical rotation and NMR analysis with chiral shift reagents .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Key techniques include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies difluoromethyl group environments, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve oxirane ring and aromatic proton signals.
  • Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]+^+) and isotopic patterns (e.g., bromine’s 1:1 79Br^{79}\text{Br}/81Br^{81}\text{Br} signature).
  • X-ray crystallography : Provides definitive proof of molecular geometry and stereochemistry .

Advanced Research Questions

Q. How do substituents (bromophenyl, difluoromethyl) influence the oxirane ring’s reactivity in nucleophilic ring-opening reactions?

The bromophenyl group increases ring strain due to steric hindrance, while the electron-withdrawing difluoromethyl group enhances the electrophilicity of the oxirane carbon atoms. Comparative studies with analogs like 2-(4-Bromophenyl)-2-(trifluoromethyl)oxirane show that trifluoromethyl groups further accelerate nucleophilic attack but reduce regioselectivity due to stronger inductive effects .

Q. What experimental designs address contradictions in reported regioselectivity during ring-opening reactions?

Discrepancies in regioselectivity (e.g., nucleophilic attack at C1 vs. C2 of the oxirane) can arise from solvent polarity, temperature, or catalyst choice. To resolve these:

  • Kinetic vs. thermodynamic control : Vary reaction temperatures and monitor product ratios over time.
  • Computational modeling : DFT calculations predict transition-state energies to identify favored pathways.
  • Isotopic labeling : 18O^{18}\text{O}-labeling tracks oxygen migration during ring-opening .

Q. How can stereochemical inversion during nucleophilic ring-opening be minimized in asymmetric synthesis?

Strategies include:

  • Chiral auxiliaries : Temporarily attach chiral ligands to the oxirane to direct nucleophile attack.
  • Enzyme-mediated reactions : Use epoxide hydrolases to selectively hydrolyze one enantiomer, preserving the desired configuration.
  • Low-temperature conditions : Suppress racemization by reducing thermal energy .

Q. What role does this compound play in developing fluorinated pharmaceutical intermediates?

The difluoromethyl group enhances metabolic stability and bioavailability in drug candidates. For example, it serves as a precursor for fluorinated β-blockers or kinase inhibitors. Its bromophenyl moiety allows further functionalization via Suzuki-Miyaura cross-coupling to introduce biaryl pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.